REACTION_CXSMILES
|
[SiH4].[CH2:2]([O:4][SiH](OCC)OCC)[CH3:3].[CH2:12]([O:14][Si:15]([O:31][CH2:32][CH3:33])([O:28][CH2:29][CH3:30])[CH2:16][CH2:17][Si:18]([O:25][CH2:26][CH3:27])([O:22][CH2:23][CH3:24])[O:19][CH2:20][CH3:21])[CH3:13]>>[CH:16]([Si:15]([O:28][CH2:29][CH3:30])([O:14][CH2:12][CH3:13])[O:31][CH2:32][CH3:33])=[CH2:17].[CH2:2]([O:4][Si:18]([O:19][CH2:20][CH3:21])([O:22][CH2:23][CH3:24])[O:25][CH2:26][CH3:27])[CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SiH4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O[Si](CC[Si](OCC)(OCC)OCC)(OCC)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was 150° C
|
Type
|
CUSTOM
|
Details
|
The major product formed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)[Si](OCC)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)O[Si](OCC)(OCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |